molecular formula C10H14N2O2 B1350245 2-(2-Methylphenoxy)propanohydrazide CAS No. 86098-42-2

2-(2-Methylphenoxy)propanohydrazide

Cat. No. B1350245
CAS RN: 86098-42-2
M. Wt: 194.23 g/mol
InChI Key: RNXKTJYPOWKABK-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)propanohydrazide is a chemical compound with the molecular formula C10H14N2O21. It has a molecular weight of 194.231. The compound is solid in its physical form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Methylphenoxy)propanohydrazide from the web search results.



Molecular Structure Analysis

The InChI code for 2-(2-Methylphenoxy)propanohydrazide is 1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)1. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2-Methylphenoxy)propanohydrazide from the web search results.



Physical And Chemical Properties Analysis

2-(2-Methylphenoxy)propanohydrazide is a solid substance1. It has a molecular weight of 194.231. The compound has a density of 1.124g/cm31. The boiling point is 391.4ºC at 760 mmHg1.


Scientific Research Applications

Green Synthesis and Antioxidant Potential

A study by (Muhammad Zaheer et al., 2015) focuses on the efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, demonstrating the use of microwave irradiation and ultrasonic baths to improve reaction yields and times. The synthesized compounds were found to have significant antioxidant potential, which could be beneficial for pharmaceutical applications.

Nonlinear Optical Properties

Another study by (K. Naseema et al., 2010) investigated the nonlinear optical properties of three hydrazones, highlighting their potential in optical device applications such as optical limiters and switches due to their two-photon absorption and optical power limiting behavior at 532 nm.

Antimicrobial Activities

Research by (N. Fuloria et al., 2009) on novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide showed these compounds to possess antibacterial and antifungal activities, offering potential for development into antimicrobial agents.

Analgesic and Anti-inflammatory Activities

A study by (D. Dewangan et al., 2015) on 1,3,4-oxadiazole derivatives derived from a similar hydrazide structure demonstrated notable analgesic and anti-inflammatory effects in rodent models, suggesting their use in developing new pain and inflammation treatments.

Safety And Hazards

The safety data sheet (SDS) for 2-(2-Methylphenoxy)propanohydrazide can be found online1. However, the specific safety and hazard information was not available in the search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-(2-Methylphenoxy)propanohydrazide from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.


properties

IUPAC Name

2-(2-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKTJYPOWKABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395070
Record name 2-(2-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)propanohydrazide

CAS RN

86098-42-2
Record name 2-(2-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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